1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol
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Overview
Description
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene ring system substituted with a piperazine ring, which is further substituted with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its use as a metabolite of buspirone and other anxiolytics.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits significant biological activities, including antimicrobial and antipsychotic effects.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia and other cancers.
Uniqueness
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which combine the properties of naphthalene, piperazine, and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol, a compound featuring a naphthalene core substituted with a piperazine and pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A naphthalene ring that contributes to its hydrophobic character.
- A piperazine ring , which is known for its versatility in pharmacological applications.
- A pyridine moiety , which may enhance binding interactions with biological targets.
Antidepressant Activity
A study evaluated the compound's ability to inhibit serotonin (5-HT) reuptake, which is crucial for antidepressant effects. In vitro assays indicated that derivatives similar to this compound exhibited significant 5-HT reuptake inhibition. Notably, one derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, suggesting potential as an antidepressant agent .
Antimicrobial Activity
Research has indicated that piperazine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method, showing effectiveness against Gram-positive and Gram-negative bacteria. This suggests that the compound may have applications in treating bacterial infections .
Serotonin Reuptake Inhibition
The mechanism underlying the antidepressant activity is primarily through the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This mechanism is similar to that of established antidepressants like selective serotonin reuptake inhibitors (SSRIs).
Antimicrobial Mechanisms
The antimicrobial activity may be attributed to the ability of piperazine derivatives to disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacterial cells. The compounds may also interfere with quorum sensing mechanisms in bacteria, reducing biofilm formation and virulence .
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of this compound was administered to rats subjected to a forced swimming test (FST). The results showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect. The compound also prevented serotonin depletion induced by p-chloroamphetamine (PCA), further supporting its role as a serotonin reuptake inhibitor .
Case Study 2: Antimicrobial Testing
Another study evaluated various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited varying degrees of antibacterial activity, with some showing MIC values lower than those of standard antibiotics like chloramphenicol. This highlights the potential of these derivatives as novel antimicrobial agents .
Summary of Research Findings
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[(4-pyridin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16-5-1-2-6-17(16)18(19)15-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,24H,11-15H2 |
InChI Key |
YEHPLYBZDLJQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=N4 |
Origin of Product |
United States |
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